REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:22][CH3:23])[C:11]2[NH:12][C:13]3[C:18]([C:10]=2[CH2:9][CH2:8][O:7]1)=[CH:17][C:16]([Br:19])=[CH:15][C:14]=3[CH2:20][CH3:21])C.[BH4-].[Li+]>O1CCCC1>[Br:19][C:16]1[CH:17]=[C:18]2[C:13](=[C:14]([CH2:20][CH3:21])[CH:15]=1)[NH:12][C:11]1[C:6]([CH2:5][CH2:4][OH:3])([CH2:22][CH3:23])[O:7][CH2:8][CH2:9][C:10]2=1 |f:1.2|
|
Name
|
(6-bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid ethyl ester
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(OCCC2=C1NC1=C(C=C(C=C21)Br)CC)CC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride
|
Type
|
CUSTOM
|
Details
|
was destroyed
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, 50% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C3=C(NC2=C(C1)CC)C(OCC3)(CC)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |